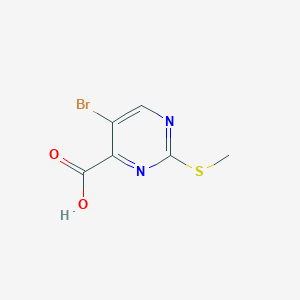

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Overview

Description

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: is a halogenated heterocyclic compound with the molecular formula C6H5BrN2O2S and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the bromination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the reaction mixture at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Hydrogen peroxide or m-CPBA in solvents like dichloromethane or acetonitrile are typical oxidizing agents.

Reduction: Lithium aluminum hydride or borane in solvents like tetrahydrofuran (THF) are used for reduction reactions.

Major Products:

- Substituted pyrimidine derivatives

- Sulfoxides and sulfones

- Alcohol derivatives

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly antiviral and anticancer agents. Its structural properties enable it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Study: CK2 Inhibitors

Research has demonstrated its utility in synthesizing potent inhibitors of protein kinase CK2, a target for cancer treatment. For instance, the compound has been involved in the preparation of CX-5011, which exhibited significant analgesic properties. The synthesis process highlighted the compound's ability to undergo regioselective reactions, facilitating the creation of complex structures necessary for drug efficacy .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is utilized in developing herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in agrochemical formulations.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Effectiveness |

|---|---|---|

| Herbicide | Selective | High |

| Fungicide | Broad-spectrum | Moderate |

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its interactions with various enzymes help elucidate biological processes and mechanisms underlying diseases.

Case Study: Enzyme Interaction

In studies focusing on enzyme kinetics, this compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Material Science

Development of Novel Materials

In material science, this compound contributes to creating novel materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its unique structure allows for modifications that can tailor material characteristics to meet specific application needs.

Example: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .

Analytical Chemistry

Standard Reference Material

this compound is used as a standard in analytical chemistry methods. It aids in the accurate detection and quantification of similar compounds across various samples, enhancing the reliability of analytical results.

Data Table: Analytical Applications

| Method Type | Application | Importance |

|---|---|---|

| Chromatography | Quantification | High |

| Spectroscopy | Detection | Moderate |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. In other cases, it may modulate receptor function by interacting with receptor binding sites and altering signal transduction pathways .

Comparison with Similar Compounds

- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

- 5-Fluoro-2-(methylthio)pyrimidine-4-carboxylic acid

- 5-Iodo-2-(methylthio)pyrimidine-4-carboxylic acid

Comparison: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological activities .

Biological Activity

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (5-Br-2-MeS-PCA) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications in drug discovery, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

5-Br-2-MeS-PCA features a pyrimidine ring substituted with a bromine atom and a methylthio group. Its molecular formula is , with a molecular weight of approximately 249.09 g/mol. The compound appears as a crystalline powder, typically white to light yellow in color, with a melting point around 177 °C.

Synthesis

The synthesis of 5-Br-2-MeS-PCA has been achieved through several methods, including:

- Condensation Reactions : Utilizing formamidine acetate and mucobromic acid under alkaline conditions.

- Radical Chemistry : Applying the Minisci reaction to produce derivatives with high regioselectivity .

Antimicrobial and Anticancer Potential

Research indicates that 5-Br-2-MeS-PCA and its derivatives may exhibit significant antimicrobial, antiviral, and anticancer activities. For instance, compounds derived from this structure have shown promising results in inhibiting various kinases involved in cancer progression, such as CK2 and FLT3 kinases .

The mechanism of action for 5-Br-2-MeS-PCA involves its potential role as an enzyme inhibitor or receptor modulator. It may interact with specific molecular targets, altering enzymatic activity or signal transduction pathways. However, detailed studies on its precise mechanisms remain limited.

Structure-Activity Relationship (SAR)

5-Br-2-MeS-PCA serves as a valuable building block in SAR studies, allowing researchers to systematically evaluate how modifications affect biological activity. This approach aids in identifying key structural elements necessary for desired therapeutic effects.

Comparative Analysis

A comparison of structurally similar compounds highlights the unique features of 5-Br-2-MeS-PCA:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | 0.94 | Ester derivative; different functional group at the carboxyl position |

| 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | 0.85 | Contains a sulfonyl group instead of a methylthio group |

| 5-Bromo-4-pyrimidinecarboxylic acid | 0.78 | Lacks the methylthio substituent; simpler structure |

| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | 0.77 | Contains an amino group instead of bromine |

| 2-Methylsulfanylpyrimidine-4-carboxylic acid | 0.83 | No bromination; different substitution pattern |

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds:

- Inhibition Studies : Compounds similar to 5-Br-2-MeS-PCA have demonstrated strong inhibitory effects against various kinases associated with cancer cell proliferation.

- Cytotoxicity Assessments : Another investigation showed that certain derivatives exhibited cytotoxic effects against specific cancer cell lines, highlighting their potential as anticancer agents .

- SAR Analysis : The introduction of different substituents at various positions on the pyrimidine ring has been shown to significantly alter the biological activity of the resulting compounds, underscoring the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in small-scale laboratory settings?

Methodological Answer: Synthesis typically involves halogenation and functional group substitution on a pyrimidine backbone. A viable approach includes:

Bromination : Start with 2-(methylthio)pyrimidine-4-carboxylic acid. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Purification : Intermediate products (e.g., 5-bromo derivatives) require column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers, as regioselectivity can vary .

Validation : Confirm structure via -NMR (e.g., characteristic singlet for methylthio group at δ ~2.5 ppm) and LC-MS for molecular ion verification .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>97% as per supplier data) .

- NMR Spectroscopy : Key signals include the pyrimidine ring protons (δ 8.5–9.0 ppm for H-6 and H-2) and the carboxylic acid proton (broad singlet, δ ~13 ppm) .

- Elemental Analysis : Confirm Br and S content (expected: ~34.3% Br, ~13.7% S) to rule out desulfurization or debromination .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Keep under inert gas (argon) at –20°C in amber vials to avoid light-induced decomposition of the methylthio group .

- Handling : Use anhydrous solvents (e.g., dry DMF or THF) during reactions to prevent hydrolysis of the carboxylic acid moiety .

Q. What are common impurities in synthetic batches, and how are they resolved?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., 2-(methylthio)pyrimidine-4-carboxylic acid) or over-brominated derivatives (e.g., 5,6-dibromo isomers).

- Resolution : Employ preparative HPLC with a polar mobile phase (e.g., methanol/water) to separate isomers . Quantify impurities via -NMR (e.g., absence of C-5 bromine splitting in byproducts) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the methylthio group in cross-coupling reactions?

Methodological Answer:

- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh) as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) to detect biaryl intermediates .

- Kinetic Analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for methylthio vs. methoxy substituents .

Q. What role does this compound play in designing antimicrobial agents?

Methodological Answer:

- Structural Motif : The pyrimidine-carboxylic acid scaffold is a bioisostere for nucleotide analogs. Synthesize amide derivatives (e.g., with aminopyridines) and test against Gram-positive bacteria (MIC assays) .

- SAR Studies : Modify the methylthio group to sulfoxide/sulfone and compare activity. For example, sulfone derivatives may enhance membrane permeability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR). Parameterize the carboxylic acid group for hydrogen bonding with Arg28 and Asp27 residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex, focusing on bromine’s hydrophobic interactions .

Q. How should researchers resolve contradictions in spectroscopic data from alternative synthesis routes?

Methodological Answer:

- Case Study : If -NMR shows unexpected splitting (e.g., H-6 proton), compare with X-ray crystallography data (if available) to confirm regiochemistry .

- Cross-Validation : Replicate synthesis using deuterated solvents (e.g., DMSO-d) to eliminate solvent artifacts. Correlate IR spectra (e.g., C=O stretch at ~1700 cm) with computational vibrational analysis .

Properties

IUPAC Name |

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEWVVYJOJJLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303203 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-92-5 | |

| Record name | 50593-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.